Ubiquitin specific protease 3 fragment is a member of the ubiquitin-specific protease family, which plays a crucial role in the ubiquitin-proteasome system. This system is essential for regulating protein degradation and various cellular processes. Ubiquitin specific proteases, including ubiquitin specific protease 3, are involved in the removal of ubiquitin from target proteins, thereby influencing their stability and function.
Ubiquitin specific protease 3 is primarily expressed in various human tissues, including the brain, liver, and kidney. It is encoded by the gene located on chromosome 1 and has been studied extensively for its involvement in cellular signaling pathways and cancer biology.
Ubiquitin specific protease 3 belongs to the largest subfamily of deubiquitinating enzymes, which are characterized by their ability to cleave ubiquitin moieties from proteins. This family is classified based on conserved amino acid sequences that include critical cysteine and histidine residues necessary for enzymatic activity.
The synthesis of ubiquitin specific protease 3 fragment can be achieved through several methods, including recombinant DNA technology. Typically, the gene encoding ubiquitin specific protease 3 is cloned into an expression vector, which is then transformed into a host organism such as Escherichia coli. The protein can be purified using affinity chromatography techniques.
The expression vector often used is pGEX-6p-1, which allows for the production of a glutathione S-transferase fusion protein. This fusion facilitates purification through glutathione affinity chromatography. Following purification, the enzyme can be cleaved from the fusion partner using specific proteases to yield the active ubiquitin specific protease 3 fragment.
Ubiquitin specific protease 3 contains several key structural domains that are crucial for its function. These include:
The three-dimensional structure of ubiquitin specific protease 3 has been elucidated through X-ray crystallography, revealing a typical DUB fold with a central catalytic cleft formed by conserved residues. This structural information aids in understanding its interaction with substrates and inhibitors.
Ubiquitin specific protease 3 catalyzes the hydrolysis of isopeptide bonds between ubiquitin and lysine residues on target proteins. This reaction involves the nucleophilic attack by a cysteine residue in the active site on the carbonyl carbon of the ubiquitin moiety.
The catalytic mechanism typically follows a two-step process:
The mechanism of action of ubiquitin specific protease 3 involves several steps:
Studies have shown that aberrant activity of ubiquitin specific protease 3 can lead to dysregulation of key signaling pathways involved in cell proliferation and survival, particularly in cancer cells.
Ubiquitin specific protease 3 typically exists as a soluble protein under physiological conditions. Its molecular weight is approximately 50 kDa, and it exhibits optimal activity at physiological pH (around pH 7.4).
The enzyme's activity is dependent on its catalytic cysteine residue, which can be modified by various post-translational modifications such as phosphorylation or oxidation. These modifications can influence its stability and activity.
Ubiquitin specific protease 3 has significant applications in various fields:
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